(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

Catalog No.
S726446
CAS No.
767282-94-0
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

CAS Number

767282-94-0

Product Name

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

IUPAC Name

(3S)-3-amino-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1

InChI Key

JASNXOXPNZWQRV-LBPRGKRZSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)N
  • Chiral Building Block

    The presence of the stereocenter (S) suggests potential use as a chiral building block in organic synthesis. Chiral building blocks are essential components for creating new molecules with specific spatial arrangements of atoms, crucial in drug development and material science .

  • Amino Acid Analogue

    The molecule shares some structural similarities with the amino acid beta-alanine. Research into the biological properties and potential applications of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid compared to beta-alanine could be of interest .

  • Ligand Design

    The naphthalene group and the carboxylic acid functionality could allow (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid to act as a ligand for metal ions. Ligand design plays a vital role in catalysis, medicinal chemistry, and material science .

XLogP3

-0.7

Dates

Modify: 2023-08-15

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